2-Ethyl-4-(pyridin-2-ylmethyl)thiomorpholine
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Overview
Description
2-Ethyl-4-(pyridin-2-ylmethyl)thiomorpholine, also known as EPTM, is a heterocyclic organic compound that belongs to the class of thiomorpholines. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(pyridin-2-ylmethyl)thiomorpholine is not fully understood. However, it has been proposed that this compound may act as a chelating agent by forming stable complexes with metal ions. This may lead to the inhibition of metal-dependent enzymes and the disruption of metal ion homeostasis in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Ethyl-4-(pyridin-2-ylmethyl)thiomorpholine in lab experiments is its high stability and low toxicity. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its limited solubility in water, which may limit its application in aqueous systems.
Future Directions
There are several future directions for the research on 2-Ethyl-4-(pyridin-2-ylmethyl)thiomorpholine. One potential direction is the development of this compound-based metal complexes with enhanced catalytic activity and selectivity. Another potential direction is the development of this compound-based fluorescent probes with improved sensitivity and selectivity for the detection of metal ions in biological systems. Additionally, the potential therapeutic applications of this compound in cancer and neurodegenerative diseases warrant further investigation.
Synthesis Methods
2-Ethyl-4-(pyridin-2-ylmethyl)thiomorpholine can be synthesized through a multi-step process starting from 2-bromoethyl ethyl ether and pyridine-2-carboxaldehyde. The first step involves the reaction of 2-bromoethyl ethyl ether with sodium hydride in DMF to form the corresponding sodium salt. The second step involves the reaction of the sodium salt with pyridine-2-carboxaldehyde in ethanol to form the intermediate product. The final step involves the reaction of the intermediate product with thiourea in ethanol to form this compound.
Scientific Research Applications
2-Ethyl-4-(pyridin-2-ylmethyl)thiomorpholine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, drug discovery, and material science. This compound has also been used as a chelating agent for the removal of heavy metal ions from water. Additionally, this compound has been used as a fluorescent probe for the detection of metal ions in biological systems.
Properties
IUPAC Name |
2-ethyl-4-(pyridin-2-ylmethyl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-2-12-10-14(7-8-15-12)9-11-5-3-4-6-13-11/h3-6,12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGZQINVUWERAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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